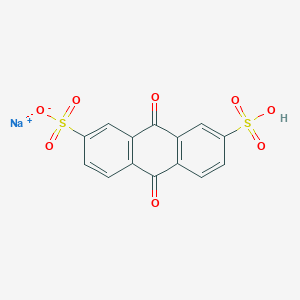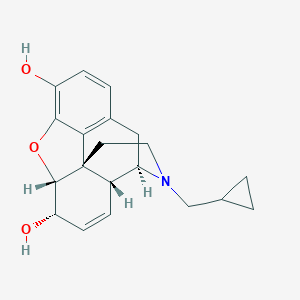
Rufloxacinsulfoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rufloxacinsulfoxide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of the fluoroquinolone antibiotic, Rufloxacin, and has been shown to possess unique properties that make it useful in scientific research.
Mécanisme D'action
Rufloxacinsulfoxide exerts its effects through a variety of mechanisms, including the inhibition of DNA topoisomerase II and IV, which are enzymes involved in DNA replication and repair. It also has been shown to inhibit the activity of reactive oxygen species, which are involved in the development of oxidative stress and inflammation-related diseases.
Effets Biochimiques Et Physiologiques
Rufloxacinsulfoxide has been shown to have a range of biochemical and physiological effects, including the ability to reduce oxidative stress and inflammation, as well as to induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects, making it a potentially useful compound in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Rufloxacinsulfoxide is its ability to act as a potent antioxidant and anti-inflammatory agent, making it useful in the study of oxidative stress and inflammation-related diseases. Additionally, its ability to inhibit DNA topoisomerases makes it useful in the study of DNA damage and repair mechanisms. However, one limitation of Rufloxacinsulfoxide is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for research involving Rufloxacinsulfoxide. One potential area of study is the development of new drugs based on its unique properties, particularly in the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanisms of action and potential toxicity, in order to optimize its use in scientific research.
Méthodes De Synthèse
Rufloxacinsulfoxide can be synthesized through a multi-step process that involves the conversion of Rufloxacin to Rufloxacin sulfoxide, followed by the oxidation of the sulfoxide group to form Rufloxacinsulfoxide. This process has been optimized to yield high purity products and has been used in several studies to obtain Rufloxacinsulfoxide for research purposes.
Applications De Recherche Scientifique
Rufloxacinsulfoxide has been used extensively in scientific research due to its unique properties. It has been shown to possess potent antioxidant and anti-inflammatory properties, making it useful in the study of oxidative stress and inflammation-related diseases. Additionally, Rufloxacinsulfoxide has been used in the study of DNA damage and repair mechanisms, as well as in the development of new drugs for cancer treatment.
Propriétés
Numéro CAS |
132843-25-5 |
|---|---|
Nom du produit |
Rufloxacinsulfoxide |
Formule moléculaire |
C17H19ClFN3O4S |
Poids moléculaire |
415.9 g/mol |
Nom IUPAC |
7-fluoro-6-(4-methylpiperazin-1-yl)-4,10-dioxo-4λ4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C17H18FN3O4S.ClH/c1-19-2-4-20(5-3-19)14-12(18)8-10-13-16(14)26(25)7-6-21(13)9-11(15(10)22)17(23)24;/h8-9H,2-7H2,1H3,(H,23,24);1H |
Clé InChI |
PAVWJLCZUKQTSM-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=C(C=C3C4=C2S(=O)CCN4C=C(C3=O)C(=O)O)F.Cl |
SMILES canonique |
CN1CCN(CC1)C2=C(C=C3C4=C2S(=O)CCN4C=C(C3=O)C(=O)O)F.Cl |
Synonymes |
ufloxacin sulfoxide rufloxacinsulfoxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



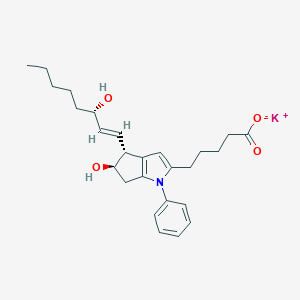
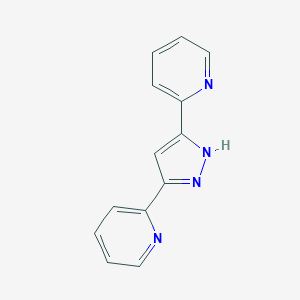
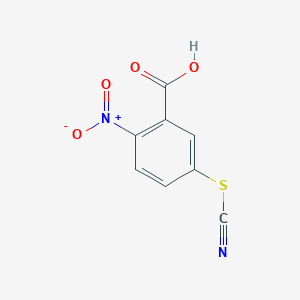
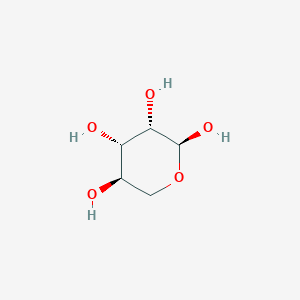
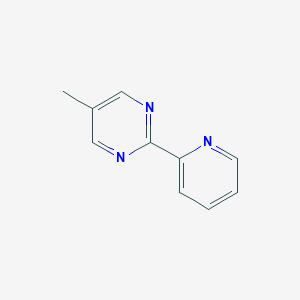
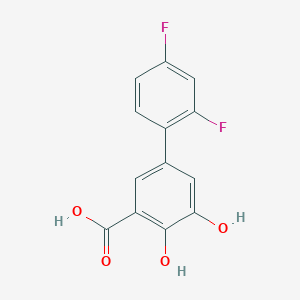
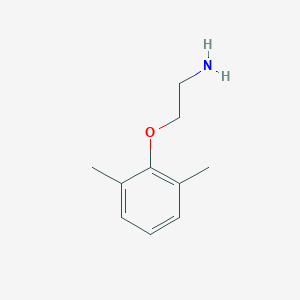
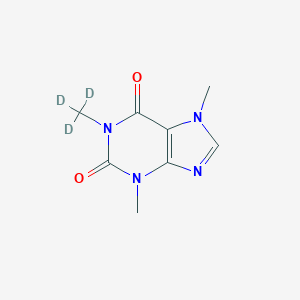
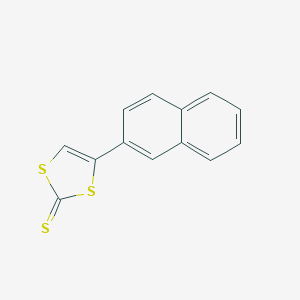
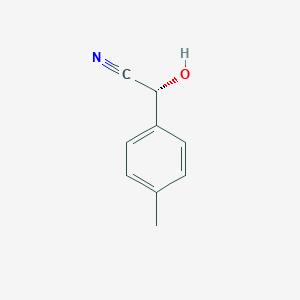
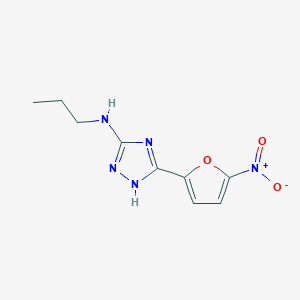
![2-[4-(4,5-Dimethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B161101.png)
